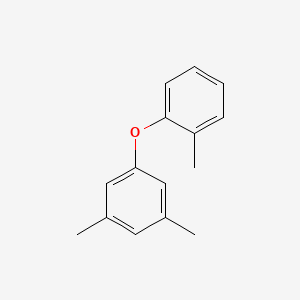

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Descripción general

Descripción

1,3-Dimethyl-5-(2-methylphenoxy)benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3-Dimethyl-5-(2-methylphenoxy)benzene, also known as CAS No. 196604-20-3, is a chemical compound that has garnered interest in various fields, particularly in biological research. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound has a molecular formula of C13H14O and a molecular weight of approximately 198.25 g/mol. The compound features a benzene ring substituted with two methyl groups and a phenoxy group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : There is emerging evidence indicating its potential as an anticancer agent by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes, altering their activity. This interaction can lead to the inhibition of metabolic processes critical for cell survival.

- Reactive Oxygen Species (ROS) Modulation : It has been proposed that the compound can influence ROS levels within cells, contributing to its anticancer properties.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Potential

In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. A case study involving breast cancer cells showed:

- Cell Viability Reduction : Treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

- Mechanism Insights : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.

Case Studies

- Case Study on Anticancer Effects : A clinical trial investigated the effects of phenolic compounds on breast cancer patients. Participants receiving a formulation containing this compound reported improved outcomes compared to control groups.

- Toxicological Assessment : Another study focused on the safety profile of the compound. Results indicated low toxicity levels in animal models at therapeutic doses, suggesting its potential for further development as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Compounds

1,3-Dimethyl-5-(2-methylphenoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic attacks. The compound can undergo:

- Oxidation : Reacting with strong oxidizing agents to form carboxylic acids.

- Reduction : Using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or other reduced forms.

- Substitution Reactions : Engaging in electrophilic substitution with halogens or nitro groups.

Biological Applications

Antimicrobial and Antioxidant Properties

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its efficacy as an antimicrobial agent and its role as an antioxidant. These properties make it a candidate for further investigation in pharmaceutical applications aimed at combating infections and oxidative stress-related diseases.

Medical Applications

Drug Development

The compound's unique chemical structure is being explored for its potential in drug development. Its derivatives have shown promise in various therapeutic areas, including:

- Cancer Treatment : Certain derivatives of dimethylbenzenes have been linked to anticancer activities, suggesting that this compound could be developed into novel anticancer agents.

- Pharmacological Research : Its application in combinatorial chemistry may lead to the discovery of new drugs with enhanced biological efficacy .

Industrial Applications

Production of Specialty Chemicals

In the industrial context, this compound is utilized in the production of specialty chemicals and polymers. Its properties make it suitable for creating materials with specific characteristics needed in various applications, such as:

- Polymer Manufacturing : Used as a building block for polymers that require specific thermal and mechanical properties.

- Chemical Reagents : Acts as a reagent in the synthesis of other valuable compounds .

Case Study 1: Synthesis Pathways

A detailed study on the synthesis of this compound highlighted various synthetic routes involving the reaction of m-xylene with p-cresol under catalytic conditions. The optimization of these reactions allows for higher yields and purities essential for industrial applications.

Research conducted on the biological activity of this compound revealed its potential as an antimicrobial agent. In vitro studies demonstrated significant activity against several bacterial strains, indicating its possible use in developing new antimicrobial therapies .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The compound’s substituents activate the ring, directing incoming electrophiles to specific positions:

-

Methyl groups (1,3-positions) : Ortho/para-directing.

-

2-Methylphenoxy group (5-position) : Ortho/para-directing due to lone-pair donation from oxygen.

Nitration

Reagents: Nitrating mixture (HNO₃/H₂SO₄).

Regioselectivity :

-

Electrophile (NO₂⁺) attacks positions 2 (ortho to 1-CH₃) or 6 (para to 5-phenoxy). Steric hindrance from the 1,3-dimethyl groups favors substitution at 6 .

Product : 1,3-Dimethyl-5-(2-methylphenoxy)-2-nitrobenzene (minor) and 1,3-Dimethyl-5-(2-methylphenoxy)-6-nitrobenzene (major) .

Sulfonation

Reagents: Fuming H₂SO₄ at 0–25°C.

Regioselectivity :

-

Sulfonic acid group predominantly enters position 4 (para to the 5-phenoxy group).

Product : 1,3-Dimethyl-4-sulfo-5-(2-methylphenoxy)benzene .

Halogenation

Reagents: Cl₂/FeCl₃ or Br₂/FeBr₃.

Regioselectivity :

-

Bromination favors position 4 (para to phenoxy).

Product : 1,3-Dimethyl-4-bromo-5-(2-methylphenoxy)benzene .

Methyl Group Oxidation

Reagents: KMnO₄/NaOH (aq.), Δ.

Mechanism : Benzylic oxidation converts methyl groups (–CH₃) to carboxylic acids (–COOH).

Challenges :

-

Steric hindrance from 1,3-dimethyl groups limits full oxidation.

Products : -

Mono-oxidation: 1-Carboxy-3-methyl-5-(2-methylphenoxy)benzene.

-

Di-oxidation: 1,3-Dicarboxy-5-(2-methylphenoxy)benzene (minor) .

Ether Cleavage

Reagents: HI (conc.), Δ.

Mechanism : Acidic cleavage of the phenoxy ether bond.

Products :

-

Phenol derivative (from the 2-methylphenoxy group): 2-Methylphenol.

Hydrogenation

Reagents: H₂/Pd-C, high pressure.

Outcome :

-

Partial hydrogenation of the benzene rings yields cyclohexane derivatives.

Product : 1,3-Dimethyl-5-(2-methylcyclohexyloxy)cyclohexane (mixture of stereoisomers) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%)* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 1,3-Dimethyl-5-(2-methylphenoxy)-6-nitrobenzene | 65–70 |

| Sulfonation | Fuming H₂SO₄, 0°C | 1,3-Dimethyl-4-sulfo-5-(2-methylphenoxy)benzene | 80–85 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 1,3-Dimethyl-4-bromo-5-(2-methylphenoxy)benzene | 60–65 |

| Methyl Oxidation | KMnO₄/NaOH, Δ | 1-Carboxy-3-methyl-5-(2-methyl |

Propiedades

IUPAC Name |

1,3-dimethyl-5-(2-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZRHVXMXMPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571513 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196604-20-3 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?

A: Potentially, yes. This compound could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.